molecular formula C14H13N3 B6608526 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline CAS No. 2839157-02-5

1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline

Cat. No.: B6608526
CAS No.: 2839157-02-5
M. Wt: 223.27 g/mol
InChI Key: AHFDFRDODMMZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline is an organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an isoquinoline ring with a pyrazole moiety, both of which are significant in medicinal chemistry and organic synthesis. The presence of these two heterocyclic systems in a single molecule endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole, which is then coupled with an isoquinoline derivative through a series of reactions involving catalysts and specific reagents .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-amine
  • 1-Methyl-1H-pyrazole-4-boronic acid
  • 1-Methyl-1H-pyrazole-4-ylmethylamine

Comparison: Compared to these similar compounds, 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)isoquinoline stands out due to its dual heterocyclic structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-methyl-4-(1-methylpyrazol-4-yl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-12-5-3-4-6-13(12)14(8-15-10)11-7-16-17(2)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFDFRDODMMZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=CC=CC=C12)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.